molecular formula C29H54N8O10 B568377 H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH CAS No. 115918-58-6

H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH

Cat. No.: B568377
CAS No.: 115918-58-6
M. Wt: 674.797
InChI Key: QBDGQXHVLMKNQC-YUBLKVPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH is a synthetic peptide composed of seven amino acids: serine, isoleucine, glycine, serine, leucine, alanine, and lysine. This peptide is often used as a model peptide in various biochemical and analytical studies due to its well-defined structure and properties .

Mechanism of Action

Target of Action

The peptide H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, also known as SIGSLAK, was originally isolated from E. coli and contains the active site of penicillin-binding protein 1b . Penicillin-binding proteins (PBPs) are a group of proteins that are essential for bacterial cell wall synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SIGSLAK. Factors such as pH, temperature, and presence of proteases can affect the stability of the peptide and its ability to interact with its target. Additionally, the presence of other substances, such as salts and glycosaminoglycans, can potentially affect the activity of SIGSLAK .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while reduction can lead to the formation of reduced peptide bonds .

Scientific Research Applications

H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH is unique due to its specific sequence and properties, making it a valuable model peptide for various studies. Its well-defined structure allows for precise investigations into peptide synthesis, reactivity, and interactions .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N8O10/c1-6-16(4)23(37-25(42)18(31)13-38)28(45)32-12-22(40)34-21(14-39)27(44)36-20(11-15(2)3)26(43)33-17(5)24(41)35-19(29(46)47)9-7-8-10-30/h15-21,23,38-39H,6-14,30-31H2,1-5H3,(H,32,45)(H,33,43)(H,34,40)(H,35,41)(H,36,44)(H,37,42)(H,46,47)/t16-,17-,18-,19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDGQXHVLMKNQC-YUBLKVPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.